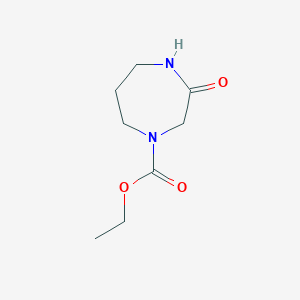

Ethyl 3-oxo-1,4-diazepane-1-carboxylate

Description

Properties

Molecular Formula |

C8H14N2O3 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

ethyl 3-oxo-1,4-diazepane-1-carboxylate |

InChI |

InChI=1S/C8H14N2O3/c1-2-13-8(12)10-5-3-4-9-7(11)6-10/h2-6H2,1H3,(H,9,11) |

InChI Key |

ZVWQGABLKNFRAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCCNC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-oxo-1,4-diazepane-1-carboxylate typically involves the reaction of ethyl 1,4-diazepane-1-carboxylate with an appropriate oxidizing agent to introduce the keto group at the 3-position. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxo-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

Ethyl 3-oxo-1,4-diazepane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological and psychiatric disorders.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1,4-diazepane-1-carboxylate (CAS: 18739-39-4)

- Molecular Formula : C₈H₁₆N₂O₂

- Molecular Weight : 172.22 g/mol

- Key Differences : Lacks the 3-oxo group.

- Properties :

- Applications: Widely used in synthesizing dyes, explosives, and agrochemicals. Its non-oxo structure simplifies reduction and alkylation reactions .

Comparison Insight: The absence of the 3-oxo group reduces polarity and hydrogen-bonding capacity, making it more lipophilic. This enhances its utility in nonpolar reaction environments but limits its role in reactions requiring ketone-mediated reactivity .

tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate (CAS: 179686-38-5)

- Molecular Formula : C₁₀H₁₈N₂O₃

- Molecular Weight : 214.26 g/mol

- Key Differences : tert-Butyl ester replaces the ethyl ester.

- Properties :

- Applications : Commonly employed in medicinal chemistry for Spns2 inhibitor synthesis (e.g., compound 10m in ). The Boc group facilitates temporary protection of amines during multi-step syntheses .

Comparison Insight : The tert-butyl group improves metabolic stability in drug candidates but may reduce solubility in aqueous systems compared to the ethyl ester. The 3-oxo group remains critical for interactions with biological targets .

Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate (CAS: 882645-09-2)

- Molecular Formula : C₁₄H₂₆N₂O₄

- Molecular Weight : 286.37 g/mol

- Key Differences : Dual Boc protection at positions 1 and 4; lacks the 3-oxo group.

- Applications : Serves as a precursor for symmetric diazepane derivatives. The absence of the 3-oxo group simplifies ring functionalization but limits hydrogen-bonding interactions .

Comparison Insight: The dual Boc groups enhance steric protection, making this compound ideal for selective mono-deprotection strategies. However, the lack of a 3-oxo group reduces its utility in ketone-specific reactions .

Research Findings and Functional Implications

Role of the 3-Oxo Group

- Hydrogen Bonding : The 3-oxo group enhances hydrogen-bond acceptor capacity, influencing crystal packing (as seen in crystallographic studies using SHELX ) and biomolecular interactions (e.g., enzyme inhibition ).

- Reactivity : Enables nucleophilic additions (e.g., Grignard reactions) and serves as a site for further functionalization (e.g., imine formation) .

Ester Group Impact

- Ethyl vs. tert-Butyl :

- Ethyl Esters : Lower steric hindrance facilitates hydrolysis under mild conditions, advantageous in prodrug designs.

- tert-Butyl Esters : Provide superior stability in acidic environments, critical for protecting amines during synthesis .

Biological Activity

Ethyl 3-oxo-1,4-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The methodology often includes the use of αβ-unsaturated diesters or β-anilino diesters, which react under specific conditions to yield the desired diazepane derivative .

Synthetic Pathway

- Starting Materials : Hydrazine hydrate and αβ-unsaturated diesters.

- Reaction Conditions : The reaction is generally performed under reflux conditions to facilitate the formation of the diazepane ring.

- Purification : The crude product is purified using standard techniques such as recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a series of homopiperazine derivatives were evaluated for their cytotoxic effects on B-cell leukemia cell lines (Reh). The compounds exhibited dose-dependent cytotoxicity, with IC50 values indicating significant antiproliferative activity .

Table 1: IC50 Values of Selected Compounds

| Compound | IC50 Value (µM) | Cell Line |

|---|---|---|

| 6a | 18 | Reh |

| 6b | 30 | Reh |

| 6d | 30 | Reh |

| 6e | 42 | Reh |

| 7c | 65 | Reh |

The mechanism by which this compound exerts its biological effects may involve the modulation of various cellular pathways. Notably, compounds with carboxamide functionalities demonstrated superior activity compared to their carbothioamide counterparts. This suggests that structural modifications can significantly influence biological outcomes .

Case Studies

- Cytotoxicity in Leukemia Cells : A study assessed the effects of ethyl 3-oxo-1,4-diazepane derivatives on leukemia cells using trypan blue exclusion and MTT assays. The results indicated that higher concentrations led to increased cell death over time .

- Antibacterial Activity : Related compounds have shown promising antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. This highlights the broader pharmacological potential of diazepane derivatives beyond anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.